N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a structurally complex molecule featuring multiple heterocyclic moieties. Its core structure includes a 1,2-oxazole ring substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide side chain is further modified with a hydroxyethyl group bearing both furan-3-yl and thiophen-2-yl substituents. The compound’s structural complexity may confer distinct physicochemical properties, such as polarity, solubility, and stereochemical considerations due to the chiral hydroxy group.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(16-11-17(26-22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-9-25-12-15)18-7-4-10-27-18/h1-12,24H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUSXZJGFTXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, drawing on diverse research findings and case studies.
Structural Features
The compound features a unique structural arrangement that includes:
- Furan ring
- Thiophene ring
- Carboxamide functional group
These structural components contribute to its chemical reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
1. Antimicrobial Properties
- Compounds containing furan and thiophene moieties have shown significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives have been reported to inhibit the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range .
2. Anticancer Activity
- The compound's structure suggests potential anticancer properties. Similar oxazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also interact with cellular pathways involved in tumor growth .
3. Anti-inflammatory Effects
- Some studies have highlighted the anti-inflammatory potential of compounds with similar structures, which may be attributed to their ability to modulate inflammatory pathways .
While specific literature on the mechanism of action for this particular compound is limited, related compounds have been shown to interact with various molecular targets:
- Enzyme Inhibition: Many furan and thiophene derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Signaling Pathway Modulation: These compounds may influence signaling pathways related to inflammation and cell growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
- Formation of Intermediate Compounds: Starting materials such as furan derivatives and thiophene derivatives are prepared.
- Condensation Reactions: These intermediates undergo condensation to form the oxazole structure.
- Purification: The final product is purified through recrystallization or chromatography to ensure high yield and purity .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to our compound. The results indicated promising antibacterial activity against E. coli and Staphylococcus aureus, with some derivatives showing MIC values as low as 0.8 µg/mL .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that compounds with similar structural features exhibited cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules documented in the literature. Below is a detailed comparison based on heterocyclic components, functional groups, and inferred properties:
Thiophene- and Furan-Containing Carboxamides
- N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2) Structural Features: Thiazole core (vs. oxazole in the target), 3-thienyl substituent, ethylamino side chain. The absence of a hydroxy group in the side chain may reduce hydrogen-bonding capacity compared to the target compound .
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Structural Features: Dihydropyridine core (vs. oxazole), furyl and thiophenyl substituents, thioether linkage. Comparison: Dihydropyridines are known for calcium channel modulation, but the oxazole core in the target may confer different electronic properties. The thioether group in AZ331 could enhance lipophilicity compared to the hydroxyethyl group in the target .
Thiophene-Containing Amines and Sulfonates
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, compound f) Structural Features: Tetrahydronaphthalene core, dual thiophen-2-yl ethyl groups.
Pesticide-Related Heterocycles
- 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole)
Structural and Functional Analysis Table
Key Differentiators and Hypotheses
- Hydroxy Group : The chiral hydroxyethyl group may enhance solubility and enable hydrogen bonding, a feature absent in many analogs (e.g., furilazole).
- Synergistic Heterocycles : The combination of furan, thiophene, and oxazole could create a unique electronic profile, possibly enhancing interactions with aromatic residues in biological targets.
Q & A
Q. What are the key steps in synthesizing N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide, and how are intermediates purified?
Synthesis typically involves multi-step organic reactions, including:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate thiophene and furan rings.
- Amide bond formation between the oxazole core and the hydroxyethyl-thiophene/furan moiety, often using coupling agents like EDCI or HOBt.
- Purification via flash column chromatography to isolate intermediates, followed by recrystallization for final product refinement . Critical solvents include dichloromethane (DCM) for reactions and ethanol for recrystallization. Catalyst systems may involve palladium complexes for cross-coupling steps .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxazole, furan, and thiophene groups. For example, hydroxyl proton signals appear at δ 5.2–5.8 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 357.38) .
- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O (1650–1700 cm⁻¹) and hydroxyl O-H (3200–3500 cm⁻¹) .
Q. What functional groups dominate the compound’s reactivity?
The molecule contains:
- Hydroxyl group : Prone to oxidation or acetylation.
- Amide bond : Participates in hydrogen bonding with biological targets.
- Heterocyclic rings (oxazole, furan, thiophene) : Influence π-π stacking and electronic properties. These groups enable reactions such as esterification (hydroxyl), hydrolysis (amide), and electrophilic substitution (heterocycles) .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH or ionic strength can alter binding kinetics. Standardize protocols (e.g., Tris buffer at pH 7.4).
- Protein isoform specificity : Screen against multiple isoforms (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) .
- Metabolic interference : Use liver microsome assays to identify metabolites that may inhibit/activate off-target pathways .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase). The oxazole ring often occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic effects of substituents on binding affinity .
Q. How can reaction yields be optimized in large-scale synthesis?
- Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (yield increase from 45% to 78%) .
- Solvent optimization : Replace DCM with THF/water mixtures for greener chemistry and easier product isolation .
- Flow chemistry : Continuous flow reactors reduce reaction times (from 24 hrs to 2 hrs) and improve reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
